Theophylline-8-acetic acid
Overview
Description
Theophylline-8-acetic acid is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of an acetic acid moiety to theophylline, which enhances its pharmacological properties and broadens its application spectrum.
Scientific Research Applications
Theophylline-8-acetic acid has a wide range of scientific research applications, including:
Biology: The compound is investigated for its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
Safety and Hazards
Future Directions
Theophylline-8-acetic acid and its derivatives have potential therapeutic applications in inflammatory conditions . For example, Aspergillus sydowii can effectively convert caffeine into theophylline during aerobic fermentation of pu-erh tea . This suggests potential research avenues for improving the detection and analysis of this compound in various contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of theophylline-8-acetic acid typically involves the reaction of theophylline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of theophylline sodium salt, which then reacts with sodium chloroacetate to yield this compound . The reaction conditions include maintaining the pH between 8 and 12 and using a temperature-controlled environment to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The yield of the industrial process can reach up to 90%, with the product meeting pharmacopoeia specifications .
Chemical Reactions Analysis
Types of Reactions: Theophylline-8-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups attached to this compound, potentially altering its biological activity.
Substitution: The acetic acid moiety can be substituted with other functional groups to create new derivatives with enhanced or modified properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various theophylline derivatives, which can be further explored for their pharmacological potential. For example, the reaction with phenylthioacetic acid in methanol results in the formation of a cocrystal with unique properties .
Comparison with Similar Compounds
Theophylline-8-acetic acid is compared with other methylxanthine derivatives such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator effects.
Caffeine: Another methylxanthine with central nervous system stimulant properties.
Uniqueness: this compound stands out due to its enhanced pharmacological properties and broader application spectrum. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12-7-6(8(16)13(2)9(12)17)10-4(11-7)3-5(14)15/h3H2,1-2H3,(H,10,11)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKZDYGTGQMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202764 | |
Record name | Theophylline-8-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-51-0 | |
Record name | Theophylline-8-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theophylline-8-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Theophylline-8-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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